molecular formula C16H22N4OS2 B11336152 2-({5-[2-(butylsulfanyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({5-[2-(butylsulfanyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11336152
M. Wt: 350.5 g/mol
InChI Key: CCCNCPJSWGEJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[2-(butylsulfanyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(butylsulfanyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the butylsulfanyl and phenyl groups. Common synthetic routes include:

    Cyclization Reactions: The formation of the triazole ring can be achieved through cyclization reactions involving hydrazines and nitriles under acidic or basic conditions.

    Substitution Reactions: Introduction of the butylsulfanyl group can be done through nucleophilic substitution reactions using butylthiol and appropriate leaving groups.

    Coupling Reactions: The phenyl group can be introduced through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({5-[2-(butylsulfanyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Functionalized triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({5-[2-(butylsulfanyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[2-(butylsulfanyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its combination of the triazole ring with butylsulfanyl and phenyl groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H22N4OS2

Molecular Weight

350.5 g/mol

IUPAC Name

2-[[5-(2-butylsulfanylethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H22N4OS2/c1-2-3-10-22-11-9-15-18-19-16(23-12-14(17)21)20(15)13-7-5-4-6-8-13/h4-8H,2-3,9-12H2,1H3,(H2,17,21)

InChI Key

CCCNCPJSWGEJPI-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.